6-O-Isobutyryl-butyrylhelenalin
Description
Properties
IUPAC Name |
[(1R,2R,3S,7S,8S,10S)-3,8-dimethyl-13-methylidene-4,11,12-trioxatricyclo[8.3.0.03,7]tridec-5-en-2-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-9(2)16(18)20-15-14-11(4)21-22-13(14)8-10(3)12-6-7-19-17(12,15)5/h6-7,9-10,12-15H,4,8H2,1-3,5H3/t10-,12+,13-,14-,15+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUKPHBHHJFWOV-NMBQJPEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CO3)C)OC(=O)C(C)C)C(=C)OO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]([C@H]([C@@]3([C@@H]1C=CO3)C)OC(=O)C(C)C)C(=C)OO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201894 | |
| Record name | 6-O-Isobutyryl-butyrylhelenalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53658-84-7 | |
| Record name | 6-O-Isobutyryl-butyrylhelenalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053658847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-Isobutyryl-butyrylhelenalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Natural Extraction from Arnica Species
Biosynthetic Origins
6-O-Isobutyryl-butyrylhelenalin is naturally biosynthesized in the flowerheads of Arnica montana as part of the plant’s secondary metabolite repertoire. The esterification of helenalin’s hydroxyl groups with isobutyryl and butyryl moieties occurs enzymatically, likely mediated by acyltransferases. Recent phytochemical analyses confirm the presence of 6-O-isobutyrylhelenalin and 6-O-butyrylhelenalin as distinct derivatives, though the coexistence of both esters on a single helenalin backbone remains unverified.
Extraction and Isolation Protocol
- Plant Material Preparation : Fresh or dried Arnica flowerheads are homogenized in ethanol or methanol (70–80% v/v) to solubilize polar sesquiterpene lactones.
- Liquid-Liquid Partitioning : The crude extract is partitioned against hexane to remove lipophilic contaminants, followed by ethyl acetate to isolate medium-polarity compounds.
- Chromatographic Purification :
Chemical Synthesis Strategies
Helenalin Isolation
Helenalin serves as the precursor for semi-synthesis. Its isolation follows the above extraction protocol, with additional steps:
Regioselective Acylation
The 6-OH group of helenalin is targeted for esterification due to its lower steric hindrance compared to 4-OH and 8-OH positions.
Direct Acylation
- Reagents : Isobutyryl chloride or butyryl anhydride in anhydrous pyridine/DMF.
- Conditions :
- Yield : 40–60% (single ester); ≤15% (mixed esters due to competing reactions).
Protection-Deprotection Approach
To avoid non-selective acylation:
Biotechnological Production
Analytical Characterization
Spectroscopic Data
| Parameter | 6-O-Isobutyrylhelenalin | 6-O-Butyrylhelenalin |
|---|---|---|
| $$ ^1H $$-NMR (δ) | 1.15 (d, 6H, isobutyryl) | 0.95 (t, 3H, butyryl) |
| HRMS (m/z) | 445.1932 [M+Na]$$^+$$ | 431.1775 [M+Na]$$^+$$ |
| HPLC Retention | 12.7 min (C18, 60% MeCN) | 14.2 min (C18, 60% MeCN) |
Industrial Considerations
Catalytic Innovations
Patented hydrogenation catalysts (e.g., Pd/C or Ru/Al$$2$$O$$3$$) optimized for isobutyraldehyde production could be adapted for reducing helenalin intermediates, though this remains unexplored.
Solvent Systems
- Isobutyryl Donors : tert-Butanol and methyl tert-butyl ether (MTBE) show promise as green solvents.
Chemical Reactions Analysis
Types of Reactions: 6-O-Isobutyryl-butyrylhelenalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Ester derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in cosmetic formulations.
Mechanism of Action
The mechanism of action of 6-O-Isobutyryl-butyrylhelenalin involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets key enzymes and receptors involved in inflammatory and cancer pathways, such as NF-κB and COX-2.
Pathways Involved: It modulates signaling pathways like the MAPK and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
A hypothetical comparison table based on general sesquiterpene lactone properties is provided below.
Key gaps:
- The evidence lacks data on acylation patterns, solubility, or pharmacokinetic differences.
- No CAS number for this compound is listed in (p. 53), which focuses on unrelated chemicals like butyltrichlorostannane (CAS 1118-46-3) or butyraldehyde (CAS 123-72-8) .
Research Findings
No peer-reviewed studies or experimental results are cited in the evidence. Figures 4.10 and 4.12 (–3) pertain to software tools and data-table UMLs, which are irrelevant to chemical comparisons.
Critical Limitations
- No pharmacological, structural, or synthetic data for this compound is present.
Recommendations for Future Research
To address this gap, consult:
- Specialized databases : SciFinder, Reaxys, or PubMed for acylated helenalin derivatives.
- Experimental studies : NMR/X-ray crystallography for structural elucidation.
- Comparative assays : Cytotoxicity screenings against similar lactones.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-O-Isobutyryl-butyrylhelenalin to address contradictions in reported spectral data (e.g., NMR, IR)?
- Methodology : Prioritize high-resolution NMR (¹H, ¹³C) and HPLC-MS for purity assessment. Cross-validate spectral data with computational tools like Gaussian (for IR predictions) and reference databases (e.g., SciFinder). For reproducibility, document reaction conditions (solvent, temperature, catalyst) meticulously . If discrepancies arise, compare with structurally analogous sesquiterpene lactones (e.g., helenalin derivatives) to isolate artifacts or stereochemical variations .
Q. What experimental controls are critical when assessing the compound’s bioactivity in vitro (e.g., cytotoxicity assays)?
- Methodology : Include solvent-only controls (DMSO concentration ≤0.1%) and reference compounds (e.g., paclitaxel for apoptosis assays). Validate cell line authenticity via STR profiling. Use triplicate technical replicates and independent biological repeats to distinguish assay variability from true bioactivity . For contradictory results (e.g., conflicting IC₅₀ values), test under standardized hypoxia/normoxia conditions and report cell passage numbers .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy of this compound in preclinical models?
- Methodology : Conduct pharmacokinetic (PK) studies to evaluate bioavailability and metabolite stability. Use LC-MS/MS to quantify plasma concentrations and tissue distribution. If in vivo efficacy is absent despite strong in vitro activity, investigate off-target effects via proteomic profiling (e.g., kinome-wide inhibition assays) or metabolomic analysis to identify compensatory pathways . Reference studies on structurally similar compounds (e.g., parthenolide) to contextualize bioavailability challenges .
Q. What statistical approaches are recommended for analyzing contradictory data in dose-response relationships?
- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping to estimate confidence intervals. Use Akaike’s Information Criterion (AIC) to compare model fits. For outliers, perform Grubbs’ test or leverage robust regression methods. Document raw data transparency in supplementary materials to enable meta-analysis .
Q. How can researchers design experiments to distinguish direct molecular targets of this compound from off-pathway effects?
- Methodology : Combine CRISPR-Cas9 gene knockout models with thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA). Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For contradictory target identification (e.g., NF-κB vs. STAT3 inhibition), use pathway-specific reporter cell lines and phospho-specific antibodies in time-course experiments .
Methodological Guidance for Data Contradictions
Q. When encountering conflicting results in anti-inflammatory assays (e.g., IL-6 vs. TNF-α suppression), how should researchers proceed?
- Methodology : Systematically vary experimental parameters (e.g., LPS concentration, pretreatment duration). Use multiplex cytokine arrays to capture dynamic response profiles. Cross-reference with transcriptomic data (RNA-seq) to identify upstream regulators. If contradictions persist, consider cell-type-specific signaling thresholds (e.g., macrophage polarization states) .
Q. How to address discrepancies in stability studies (e.g., degradation under varying pH conditions)?
- Methodology : Perform accelerated stability testing (ICH Q1A guidelines) with UPLC-UV monitoring. For pH-dependent degradation, employ forced degradation studies and isolate degradation products via preparative HPLC. Use density functional theory (DFT) to predict reactive sites and validate with deuterium exchange experiments .
Tables for Critical Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
